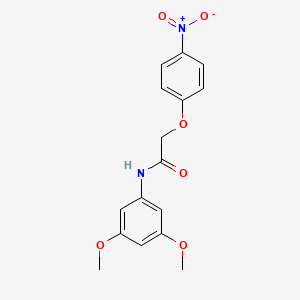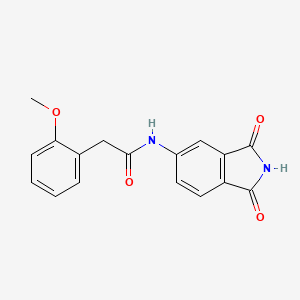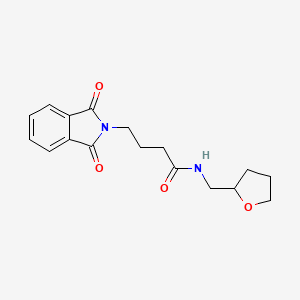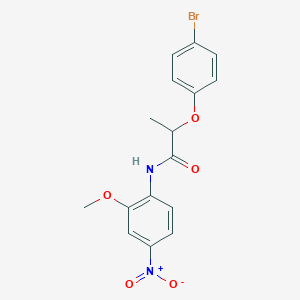
2-(4-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide, also known as BPN, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. BPN is a synthetic compound that belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom (-NH2). The chemical structure of BPN is shown below:
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide involves the inhibition of several enzymes, including COX-2, which is an enzyme that plays a key role in the synthesis of prostaglandins, which are involved in inflammation and pain. This compound has been found to bind to the active site of COX-2, preventing the formation of prostaglandins and reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against several enzymes, including COX-2, which is an enzyme that plays a key role in the synthesis of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide in lab experiments is its potent inhibitory activity against several enzymes, including COX-2, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide, including:
1. Further studies on the mechanism of action of this compound, including its binding interactions with COX-2 and other enzymes.
2. Studies on the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and inflammation.
3. Studies on the development of new analogs of this compound with improved solubility and potency.
4. Studies on the potential side effects of this compound and its analogs, including toxicity and adverse effects on normal cells and tissues.
In conclusion, this compound is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been found to exhibit potent inhibitory activity against several enzymes, including COX-2, which makes it a useful tool for studying the role of these enzymes in various biological processes. Further research on this compound may lead to the development of new therapies for the treatment of various diseases.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit potent inhibitory activity against several enzymes, including cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the synthesis of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10(24-13-6-3-11(17)4-7-13)16(20)18-14-9-12(19(21)22)5-8-15(14)23-2/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJAMDJSNRKNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4112721.png)


![2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112742.png)
![4-benzyl-1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4112750.png)




![N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide)](/img/structure/B4112805.png)
![2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112811.png)
![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B4112822.png)